
Allylhydroxypropylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylhydroxypropylamine is an organic compound that features both an allyl group and a hydroxypropylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allylhydroxypropylamine can be synthesized through several methods. One common approach involves the reaction of allyl bromide with hydroxypropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Allyl bromide and hydroxypropylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to promote the reaction. The product is then isolated through distillation or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Allylhydroxypropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated amines.
Wissenschaftliche Forschungsanwendungen
Allylhydroxypropylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of allylhydroxypropylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving enzyme catalysis and molecular binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allylamine: Similar in structure but lacks the hydroxypropyl group.
Hydroxypropylamine: Similar in structure but lacks the allyl group.
Allyl alcohol: Contains an allyl group but lacks the amine functionality.
Uniqueness
Allylhydroxypropylamine is unique due to the presence of both an allyl group and a hydroxypropylamine group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds.
Eigenschaften
CAS-Nummer |
44768-46-9 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-(prop-2-enylamino)propan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-4-7-5-3-6-8/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
REEDHRZKDCEJEW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
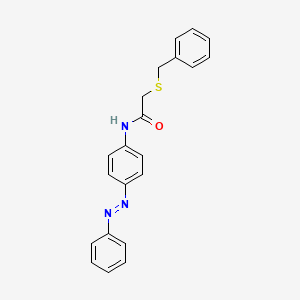
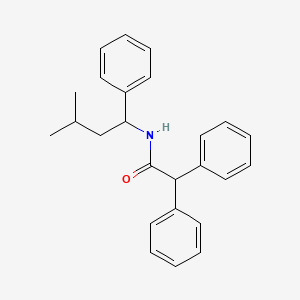
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
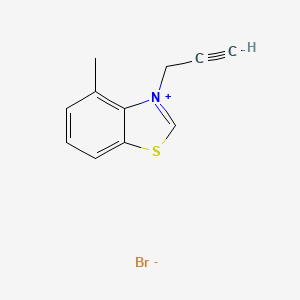

![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)
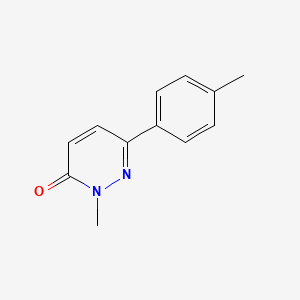
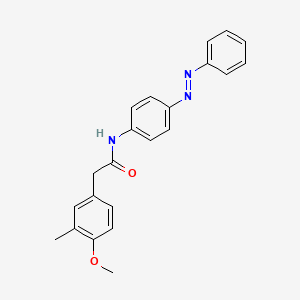


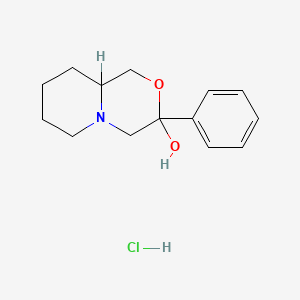
![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
![N-[1-(Ethylsulfanyl)-2-methylpropyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14142322.png)
